molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No. B1611710
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
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Description

Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .


Molecular Structure Analysis

The linear formula of Butyric acid-d8 is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .


Chemical Reactions Analysis

While specific chemical reactions involving Butyric acid-d8 are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .


Physical And Chemical Properties Analysis

Butyric acid-d8 is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .

Scientific Research Applications

Erythroid Differentiation in Cultured Erythroleukemic Cells

Butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells, showing effectiveness at significantly lower concentrations compared to other agents like dimethylsulfoxide. Its structural features are critical for this induction, highlighting its role as a naturally occurring fatty acid in cellular differentiation processes (Leder & Leder, 1975).

Intestinal Inflammation and Microbial Fermentation

Butyric acid, derived from intestinal microbial fermentation of dietary fiber, plays a crucial role in maintaining intestinal mucosa integrity and exhibits anti-inflammatory effects both in vitro and in vivo. Its influence on cell function, particularly through the inhibition of histone deacetylases (HDACs), suggests significant therapeutic potential in conditions like experimental colitis (Mishiro et al., 2013).

Microbial Fermentation for Butyric Acid Production

Recent advancements in bioprocess techniques and metabolic engineering have significantly improved microbial fermentation methods for butyric acid production. This approach, utilizing alternative inexpensive feedstocks, aims to make butyric acid production more economically competitive compared to chemical synthesis, underlining its importance as a platform chemical in various industries (Luo et al., 2018).

Role in Colorectal Cancer and Hemoglobinopathies Treatment

Butyric acid, a short-chain fatty acid, is explored for its biological response modification capabilities in the treatment of colorectal cancer and hemoglobinopathies. Its role in gene expression regulation, cell differentiation, apoptosis, and growth control, particularly through histone hyperacetylation, makes it a significant agent for biological studies and potential therapeutic applications (Pouillart, 1998).

Improving Intestinal Health in Animal Models

Sodium butyrate, a derivative of butyric acid, shows promising results in improving intestinal health and modulating gut microbiota composition during intestinal inflammation progression in broilers. Its role in reducing inflammatory cytokines and altering microbial community structures highlights its potential as a feed additive in animal production (Zou et al., 2019).

Safety And Hazards

Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .

properties

IUPAC Name

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FNQDQTMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584364
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid-d8

CAS RN

202468-80-2
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202468-80-2
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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120 mL
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4-[4-(1-adamantyl)-phenoxy]-butyric acid
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31.4 g
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reactant
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40 mL
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30 mL
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
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neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

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Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric acid-d8
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
16
Citations
LR Hoving, M Heijink, V van Harmelen… - … : methods and protocols, 2018 - Springer
… acid-d4, propionic acid-d6 and butyric acid-d8 and dissolve in EtOH to a final concentration of 1 μg/mL. Store at −80 C. Apart from butyric acid, butyric acid-d8 is also used as the IS for …
Number of citations: 88 link.springer.com
J Fiori, S Turroni, M Candela, P Brigidi, R Gotti - Talanta, 2018 - Elsevier
Trimethylamine (TMA), trimethylamine-N-oxide (TMAO) and short chain fatty acids (SCFAs), as acetic, propionic, butyric and valeric acids are among the most important products of the …
Number of citations: 37 www.sciencedirect.com
Z Li, E Zhou, C Liu, H Wicks, S Yildiz, F Razack, Z Ying… - JCI insight, 2023 - ncbi.nlm.nih.gov
… containing acetic acid-d4, propionic acid-6, and butyric acid-d8 (Sigma-Aldrich), as well as 10 μL … acid, and butyric acid-d8 were monitored at m/z 59, 62, 73, 78, 87, and 94, respectively. …
Number of citations: 2 www.ncbi.nlm.nih.gov
EM Hassler, G Reishofer, H Köfeler, W Renner… - medRxiv, 2023 - medrxiv.org
… of 10 µl of an internal standard mix 165 was added to 100 µl of serum samples, resulting in a final concentration of 100 µM acetic acid-d4, 166 propionic acid-d6, butyric acid-d8, valeric …
Number of citations: 0 www.medrxiv.org
AV Colombo, RK Sadler, G Llovera, V Singh, S Roth… - Elife, 2021 - elifesciences.org
… Negatively charged ions were detected in the selected ion monitoring mode, and acetic acid, acetic acid-d4, propionic acid, propionic acid-d6, butyric acid, and butyric acid-d8 were …
Number of citations: 140 elifesciences.org
K Li, CT Chan, H Nejadnik, OD Lenkov… - Condens. Matter, 2012 - gut.bmj.com
… acid-6 and butyric acid-d8 (Sigma Aldrich) and 10 µL ethanol. Thereafter, samples were … acid-d4, propionic acid, propionic acid-d6, butyric acid and butyric acid-d8 were monitored at m/…
Number of citations: 13 gut.bmj.com
Z Li - Gut, 2018 - scholarlypublications …
… acetic acid-d4, propionic acid-6 and butyric acid-d8 (Sigma Aldrich) and 10 µL ethanol. Thereafter, … acid and butyric acid-d8 were monitored at m/z 59, 62, 73, 78, 87 and 94 respectively. …
Z Li, EC Zhou, C Liu, H Wicks - Razack, F …, 2023 - scholarlypublications …
… of plasma was transferred to a glass vial containing 250 μL acetone (Sigma-Aldrich), 1 mg/L internal standards solution containing acetic acid-d4, propionic acid-6, and butyric acid-d8 (…
F Rubbino, V Garlatti, V Garzarelli, L Massimino… - Scientific Reports, 2022 - nature.com
… Briefly, aqueous feces extract was prepared, a mix of isotopically labelled internal standards (containing acetic acid-d4, propionic acid-d6 and butyric acid-d8) was added and analytes …
Number of citations: 12 www.nature.com
M Näsman - 2022 - diva-portal.org
The gut microbiota plays a major part in maintaining the health of a human host. Countless of crucial functions in the body, including immune responses, cell signaling and energy …
Number of citations: 0 www.diva-portal.org

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